molecular formula C24H24O5 B3924572 ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate

ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate

Cat. No.: B3924572
M. Wt: 392.4 g/mol
InChI Key: ONTAZNPFOLQSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: Not explicitly listed; synonyms in ) features a benzo[c]chromen-6-one core fused with a cyclohexane ring, substituted at position 3 with a phenoxyacetate ester and at position 4 with a methyl group. Its molecular formula is C24H24O5, with a molecular weight of 392.45 g/mol.

Properties

IUPAC Name

ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-3-27-24(26)22(16-9-5-4-6-10-16)28-20-14-13-18-17-11-7-8-12-19(17)23(25)29-21(18)15(20)2/h4-6,9-10,13-14,22H,3,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTAZNPFOLQSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate is a compound belonging to the class of benzochromenes, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the benzo[c]chromene moiety and the ethoxyphenylacetate group. The presence of the 4-methyl and 6-oxo substituents significantly impacts its biological activity.

Pharmacological Activities

  • Antioxidant Activity :
    Research has indicated that benzochromene derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is primarily attributed to the phenolic hydroxyl groups which can donate electrons to free radicals.
  • Anti-inflammatory Effects :
    Studies have shown that compounds similar to ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX)-1 and COX-2. For instance, a related compound demonstrated an IC50 value lower than that of standard anti-inflammatory drugs like diclofenac .
  • Antitumor Activity :
    The benzochromene scaffold has been linked to anticancer properties. Compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific derivatives have been reported to target multiple signaling pathways involved in tumor growth, including those related to apoptosis and cell cycle regulation.
  • Neuroprotective Effects :
    Some studies suggest that derivatives of benzo[c]chromenes can cross the blood-brain barrier and exhibit neuroprotective effects. They may help in conditions such as neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative damage .

The biological activities of ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate are thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, including cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AntitumorInduction of apoptosis; inhibition of proliferation
NeuroprotectiveModulation of neurotransmitter levels

Case Studies

  • Study on Anti-inflammatory Activity :
    A recent study evaluated a series of benzochromene derivatives for their anti-inflammatory effects in vitro. The most potent compound showed an IC50 value significantly lower than standard treatments, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Efficacy :
    In a study involving various cancer cell lines, ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate demonstrated notable cytotoxic effects, leading to a reduction in cell viability through apoptosis induction .

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

Research has indicated that compounds similar to ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate exhibit notable antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential therapeutic uses in conditions like cancer and cardiovascular diseases .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders such as arthritis and chronic pain conditions .

1.3 Neuroprotective Properties

There is emerging evidence that this compound may have neuroprotective effects. Research involving animal models has suggested that it could protect against neurodegeneration by modulating pathways involved in neuronal survival and apoptosis . This positions it as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's.

Organic Synthesis Applications

2.1 Building Block for Synthesis

Ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate serves as a versatile building block in organic synthesis. Its unique structure allows for the derivation of various functionalized compounds through reactions such as esterification and nucleophilic substitution .

2.2 Synthesis of Novel Compounds

Researchers have utilized this compound to synthesize novel derivatives with enhanced biological activities. For example, modifications to the ester group have led to compounds with improved solubility and bioavailability, which are crucial for drug development .

Material Science Applications

3.1 Polymer Chemistry

In material science, ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate has been explored as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .

3.2 Coatings and Composites

The compound has potential applications in developing advanced coatings and composites due to its chemical stability and resistance to degradation. Research indicates that coatings formulated with this compound exhibit improved durability under environmental stressors .

Activity TypeMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveModulation of neuronal survival pathways

Table 2: Synthetic Applications

Application TypeDescriptionReference
Building BlockUsed in esterification reactions
Novel Compound SynthesisDerivatives with enhanced bioactivity

Table 3: Material Science Applications

Application TypeUseReference
Polymer ChemistryMonomer for enhancing polymer properties
CoatingsImproved durability under environmental stressors

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In HCl/ethanol (reflux, 6–8 h), the ester converts to (4-methyl-6-oxo-benzo[c]chromen-3-yl)oxyacetic acid.

  • Basic Hydrolysis : NaOH/water-ethanol (room temperature, 2–4 h) yields the sodium carboxylate salt.

Reaction Conditions Product Key Characteristics
6M HCl, ethanol, refluxCarboxylic acid (C₂₂H₁₆O₅)White precipitate, m.p. 198–202°C
2M NaOH, H₂O/EtOH, 25°CSodium (4-methyl-6-oxo-benzo[c]chromen-3-yl)oxyacetateWater-soluble, characterized by IR

Nucleophilic Substitution at the Phenolic Oxygen

The electron-rich phenolic oxygen facilitates nucleophilic displacement reactions:

  • Alcoholysis : Methanol/K₂CO₃ in DMF (60°C, 12 h) replaces the ethyl group with methyl, forming methyl (4-methyl-6-oxo-benzo[c]chromen-3-yl)oxyacetate.

  • Aminolysis : Primary amines (e.g., benzylamine) in THF with catalytic DMAP yield amide derivatives.

Oxidation of the Tetrahydro Ring

The saturated cyclohexane ring in the tetrahydro-6H-benzo[c]chromen system undergoes dehydrogenation:

  • With KMnO₄/H₂SO₄ : Forms a fully aromatic benzo[c]chromenone structure (C₂₄H₁₆O₅).

  • Catalytic DDQ : Selective oxidation under mild conditions preserves the ester group.

Cross-Coupling Reactions

While direct data for this compound is limited, analogous benzo[c]chromenes undergo:

  • Suzuki Coupling : Pd(PPh₃)₄-mediated coupling with arylboronic acids at the C-3 position (1,4-dioxane, 100°C) .

  • Buchwald-Hartwig Amination : Introduces aryl/alkyl amines to the chromenone scaffold.

Photochemical Reactivity

The chromenone core exhibits UV-induced [2+2] cycloaddition:

  • With Maleic Anhydride : Forms a bridged cyclobutane derivative under 254 nm UV light.

Critical Reaction Variables

  • Solvent Polarity : DMF enhances nucleophilic substitution rates vs. THF.

  • Temperature : Dehydrogenation requires >80°C for high conversion.

  • Catalysts : DMAP accelerates aminolysis by 3–5×.

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive chromenone derivatives, though further mechanistic studies are needed to elucidate stereochemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[c]chromen Core

Ethyl 2-((8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (2j)
  • Structural Differences : Replaces the 4-methyl group with an 8-methoxy substituent and lacks the phenyl group in the ester side chain.
  • Synthesis : Prepared via nucleophilic substitution using ethyl 2-bromoacetate (51% yield) .
  • Physical Properties : Melting point 151.5–152.8°C; distinct NMR shifts (δ 8.28 ppm for aromatic protons) and HRMS ([M+H]+: 329.0947) .
  • Biological Relevance : Explored for phosphodiesterase inhibition, highlighting the impact of substituent positioning on activity .
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)
  • Structural Differences: Contains a hydroxyl group at position 3 instead of the phenoxyacetate ester.
  • Synthesis: Produced via ZrCl4-catalyzed condensation of resorcinol and ethyl 2-oxocyclohexanecarboxylate .

Positional Isomerism

Ethyl (3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxyacetate
  • Structural Differences: Methyl group at position 3 (vs. 4) and phenoxyacetate at position 1 (vs. 3).
  • Molecular Formula : Identical (C24H24O5), but isomerism alters steric and electronic properties.
  • Implications: Positional changes may affect binding to biological targets, as seen in cannabinoid receptor studies where substituent placement modulates affinity .

Ester Group Modifications

2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic Acid (CAS 304896-80-8)
  • Structural Differences: Replaces the ethyl phenylacetate with a propanoic acid group.
  • Properties : Increased acidity (pKa ~4-5) due to the carboxylic acid, enhancing water solubility but reducing cell permeability .
  • Applications : Used in prodrug design, where ester-to-acid conversion is leveraged for targeted release .
[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic Acid (CAS 302551-41-3)
  • Structural Differences : Shorter acetic acid chain instead of phenylacetate.
  • Impact : Reduced steric bulk may improve binding in enzyme active sites but diminish lipophilicity, affecting bioavailability .

Complex Ester Derivatives

(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-[(tert-butoxycarbonyl)amino]hexanoate
  • Structural Differences: Incorporates a tert-butoxycarbonyl (Boc)-protected amine on a hexanoate chain.
  • Functional Role : The Boc group enhances stability during synthesis, while the extended chain may improve membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.